![molecular formula C13H13N3O3S2 B285351 3-methyl-6-[(phenylsulfonyl)methyl]-6,7-dihydro-4H-[1,3]thiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B285351.png)
3-methyl-6-[(phenylsulfonyl)methyl]-6,7-dihydro-4H-[1,3]thiazolo[2,3-c][1,2,4]triazin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-6-[(phenylsulfonyl)methyl]-6,7-dihydro-4H-[1,3]thiazolo[2,3-c][1,2,4]triazin-4-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 3-methyl-6-[(phenylsulfonyl)methyl]-6,7-dihydro-4H-[1,3]thiazolo[2,3-c][1,2,4]triazin-4-one is not fully understood, but studies suggest that it may act by inhibiting specific enzymes or proteins involved in cell division and proliferation. This may ultimately lead to the death of cancer cells or the suppression of fungal growth.
Biochemical and Physiological Effects:
Studies have shown that this compound has low toxicity and does not cause significant adverse effects on normal cells or tissues. However, further research is needed to fully understand its biochemical and physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-methyl-6-[(phenylsulfonyl)methyl]-6,7-dihydro-4H-[1,3]thiazolo[2,3-c][1,2,4]triazin-4-one in lab experiments is its high potency and selectivity, which allows for the study of specific biological processes. However, its limited solubility in water can pose challenges in certain experiments, and its complex synthesis method may limit its availability.
Zukünftige Richtungen
There are several potential future directions for research on 3-methyl-6-[(phenylsulfonyl)methyl]-6,7-dihydro-4H-[1,3]thiazolo[2,3-c][1,2,4]triazin-4-one. One direction is to further investigate its anti-cancer properties and potential use in cancer therapy. Another direction is to explore its applications in materials science, such as the synthesis of novel materials with unique properties. Additionally, research can be conducted to optimize its synthesis method and improve its solubility in water for easier use in lab experiments.
Conclusion:
In conclusion, this compound is a compound with significant potential in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its properties and potential applications.
Synthesemethoden
The synthesis of 3-methyl-6-[(phenylsulfonyl)methyl]-6,7-dihydro-4H-[1,3]thiazolo[2,3-c][1,2,4]triazin-4-one involves the reaction of 3-methyl-4-nitrothiophene-2-sulfonamide with 1,3,5-triazine-2,4-diamine in the presence of a base such as potassium carbonate. The resulting compound is then treated with a reducing agent such as sodium borohydride to yield the final product.
Wissenschaftliche Forschungsanwendungen
3-methyl-6-[(phenylsulfonyl)methyl]-6,7-dihydro-4H-[1,3]thiazolo[2,3-c][1,2,4]triazin-4-one has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and agriculture. In medicinal chemistry, this compound has shown promising results as a potential anti-cancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells. In materials science, it has been used as a building block for the synthesis of novel polymers and materials. In agriculture, it has been tested for its ability to control plant diseases caused by fungi.
Eigenschaften
Molekularformel |
C13H13N3O3S2 |
---|---|
Molekulargewicht |
323.4 g/mol |
IUPAC-Name |
6-(benzenesulfonylmethyl)-3-methyl-6,7-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazin-4-one |
InChI |
InChI=1S/C13H13N3O3S2/c1-9-12(17)16-10(7-20-13(16)15-14-9)8-21(18,19)11-5-3-2-4-6-11/h2-6,10H,7-8H2,1H3 |
InChI-Schlüssel |
ADUSYBWMVRDSDE-UHFFFAOYSA-N |
SMILES |
CC1=NN=C2N(C1=O)C(CS2)CS(=O)(=O)C3=CC=CC=C3 |
Kanonische SMILES |
CC1=NN=C2N(C1=O)C(CS2)CS(=O)(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.